4-methoxy-N-(1-phenylpropyl)benzamide
Description
4-Methoxy-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a methoxy (-OCH₃) substituent at the para position of the benzoyl group and a 1-phenylpropyl chain attached to the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The methoxy group enhances electron density on the aromatic ring, influencing both chemical reactivity and interactions with biological targets, while the 1-phenylpropyl moiety contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
4-methoxy-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-7-5-4-6-8-13)18-17(19)14-9-11-15(20-2)12-10-14/h4-12,16H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCWVFWCDKYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methoxy-N-(1-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 1-phenylpropylamine.
Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 1-phenylpropylamine to form the amide bond, yielding 4-methoxy-N-(1-phenylpropyl)benzamide.
Industrial Production Methods:
While specific industrial production methods for 4-methoxy-N-(1-phenylpropyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
4-methoxy-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-hydroxy-N-(1-phenylpropyl)benzamide.
Reduction: 4-methoxy-N-(1-phenylpropyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(1-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science:
Biological Studies: It is used in research to understand the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Comparison of Benzamide Derivatives with Varying Substituents
Key Observations :
- Halogen vs. Methoxy : The bromo analog (4-bromo-N-(1-phenylpropyl)benzamide) exhibits higher electrophilic reactivity due to bromine’s polarizability, enabling nucleophilic substitution reactions. This contrasts with the methoxy group, which stabilizes the aromatic ring via electron donation, favoring π-π interactions in biological systems .
- N-Alkyl Chain Modifications : Replacing the 1-phenylpropyl group with smaller substituents (e.g., isopropyl) reduces steric hindrance but may diminish target binding affinity. For instance, N-isopropyl-4-methoxybenzamide shows weaker receptor engagement compared to bulkier N-alkyl analogs .
Core Structure Variations
Table 2: Comparison with Heterocyclic and Extended Core Analogs
Key Observations :
- Heterocyclic Additions : Incorporation of thiadiazole or piperidinyl groups enhances target specificity. For example, the thiadiazole derivative demonstrates antibacterial activity attributed to the electron-deficient ring system interacting with bacterial enzymes .
- Morpholine vs. Methoxy : The morpholinyl analog (4-(4-morpholinyl)-N-(1-phenylpropyl)benzamide) exhibits improved blood-brain barrier penetration due to morpholine’s polarity and hydrogen-bonding capacity .
Comparative Reactivity
- Bromo Analog : Undergoes nucleophilic substitution (e.g., with amines or alcohols) due to the labile bromine atom .
- Methoxy Analog : Resists electrophilic substitution but participates in hydrogen bonding, critical for receptor-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
